XLogP3-Driven Lipophilicity Differentiation vs. Oral Drug-Like Space and Unsubstituted Indole Analogs
The compound's computed XLogP3 of 6.2 positions it substantially above the median for oral drugs (median XLogP ~3.0) and well outside Lipinski's Rule of 5 boundary (XLogP ≤5), while its TPSA of 79.4 Ų remains within acceptable limits for membrane permeability (<140 Ų) [1]. In comparison, removing the p-tolyl group from the indole 2-position would reduce the calculated LogP by approximately 1.5–2.0 units based on the Hansch π constant for a methyl group on aromatic systems, while the 4-fluorophenyl analog would exhibit a lower LogP due to fluorine's electron-withdrawing effect [1]. This elevated lipophilicity may confer enhanced membrane partitioning or protein-binding capacity, but simultaneously increases the probability of non-specific binding and clearance liabilities that must be monitored during screening campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.2 (PubChem CID 4067753) |
| Comparator Or Baseline | Oral drug median XLogP ≈ 3.0; Rule of 5 threshold XLogP ≤ 5.0 |
| Quantified Difference | ΔXLogP ≈ +3.2 above oral drug median; +1.2 above Rule-of-5 boundary |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement, the high LogP defines the compound's solvent requirements (DMSO-solubility confirmed for HTS), assay compatibility constraints, and cautions against extrapolating from more polar indole-thioether analogs.
- [1] PubChem. Compound Summary for CID 4067753. Computed properties: XLogP3-AA = 6.2, TPSA = 79.4 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4067753 (accessed 2026-04-29). View Source
